The compound SR-17398 was developed through systematic research aimed at discovering new therapeutic agents. It falls under the category of neuroactive compounds, which are designed to interact with the nervous system to modify physiological functions. Its classification as a small molecule indicates that it has a low molecular weight, making it suitable for oral administration and potentially allowing for better bioavailability.
The synthesis of SR-17398 involves several steps, typically employing organic synthesis techniques. The process begins with the selection of appropriate starting materials, which undergo various chemical reactions such as condensation, cyclization, and functional group modifications.
Key steps in the synthesis include:
The molecular structure of SR-17398 can be represented by its chemical formula, which provides insight into its composition and arrangement of atoms. The structure typically includes:
The molecular weight and other relevant data include:
SR-17398 undergoes specific chemical reactions that are crucial for its activation and interaction with biological targets. These reactions may include:
Technical details regarding these reactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
The mechanism of action of SR-17398 involves its interaction with specific receptors in the nervous system. It is hypothesized to modulate neurotransmitter systems, potentially enhancing or inhibiting synaptic transmission.
Key points about the mechanism include:
Data from experimental studies provide insights into how SR-17398 alters cellular responses, which can be critical for developing therapeutic strategies.
The physical properties of SR-17398 influence its behavior in biological systems. Key properties include:
Chemical properties such as pH stability, lipophilicity (partition coefficient), and potential for forming salts or hydrates are also analyzed to predict behavior in drug formulation.
SR-17398 has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its primary applications include:
SR-17398 is scientifically designated as 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide, with the CAS Registry Number 1496088-76-6. This synthetic small molecule features a molecular formula of C₁₄H₁₈N₄O and has a molecular weight of 258.325 g/mol. The compound's chemical structure incorporates several pharmaceutically relevant moieties that contribute to its biological activity and target specificity .
Structural features include:
The compound demonstrates favorable physicochemical properties for cellular research applications, including solubility in dimethyl sulfoxide (DMSO) at concentrations suitable for in vitro studies. Its structural classification places it within the carboxamide-containing indazole derivatives, a chemical class known for diverse biological activities. The presence of both hydrogen bond donors (HBD=3) and acceptors (HBA=4) contributes to its target interaction capabilities while maintaining appropriate lipophilicity for cell membrane penetration .
Table 1: Fundamental Chemical Properties of SR-17398
Property | Value |
---|---|
IUPAC Name | 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide |
CAS Number | 1496088-76-6 |
Molecular Formula | C₁₄H₁₈N₄O |
Molecular Weight | 258.325 g/mol |
InChI Key | VALMSGFREHPGME-UHFFFAOYSA-N |
SMILES Notation | NC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1 |
Solubility | Soluble in DMSO |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
The InChI string (1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19)) provides a standardized representation of its molecular connectivity and stereochemical features. The presence of stereoisomers in standard preparations may influence target specificity and potency, representing an important consideration for structure-activity relationship studies .
The development of SR-17398 emerged during a period of intensified research into autophagy modulation (2010-2015), specifically targeting the ULK1/2 kinases as key regulators of autophagy initiation. This compound was developed as part of a structure-activity relationship (SAR) optimization program aimed at creating selective chemical probes for ULK1 inhibition. The discovery occurred against the backdrop of increasing recognition that cytoprotective autophagy in tumors represents a significant mechanism of treatment resistance, creating demand for targeted inhibitors beyond the non-specific lysosomal agents like chloroquine and hydroxychloroquine [2] [3].
Key milestones in the compound's development:
The scientific context for SR-17398's development was shaped by parallel discoveries in autophagy biology. Between 2010-2014, landmark studies established that ULK1 complex assembly represents the most upstream step in autophagy initiation, positioned downstream of mTOR and AMPK signaling nodes. This understanding positioned ULK1 as a strategic intervention point for pharmacological modulation. SR-17398 entered the research landscape alongside other early ULK1 inhibitors including SBI-0206965 and MRT68921, providing researchers with complementary chemical tools for target validation [2] [8].
Table 2: Development Timeline of SR-17398 and Related Compounds
Time Period | Development Milestone | Scientific Context |
---|---|---|
2009-2011 | Validation of ULK1 as autophagy initiation kinase | ULK1-ATG13-FIP200 complex characterization |
2012 | Initial report of indazole-based ULK1 inhibitors | Growing interest in targeted autophagy inhibition |
2013-2014 | Optimization yielding SR-17398 and analogs | Recognition of cytoprotective autophagy in cancer |
2014 | Report of SR-17398 biochemical activity | Parallel development of SBI-0206965 published |
2015 | Disclosure of improved analog SR-20295 | Focus on enhancing potency and selectivity |
The compound designation "SR" reflects its development within a systematic research program focused on kinase inhibitors, though the specific institutional origin remains undisclosed in available literature. Unlike clinical candidates with well-documented development pathways, SR-17398 emerged primarily as a research tool compound, explaining the relatively limited public documentation of its discovery process compared to therapeutic agents [2].
SR-17398 belongs to the pharmacological class of ATP-competitive ULK1 inhibitors that target the kinase domain to prevent autophagy initiation. ULK1 (Unc-51-like kinase 1) serves as the mammalian ortholog of yeast Atg1 and functions as the most upstream regulator in the autophagy induction pathway. The compound exhibits selective inhibition against ULK1 with a reported IC₅₀ value of 22.4 µM in biochemical assays, positioning it as a mid-potency inhibitor suitable for research applications [2] [8].
Mechanism of autophagy inhibition:
The pharmacological significance of SR-17398 lies in its ability to selectively target the initiation phase of autophagy without affecting later stages such as autophagosome-lysosome fusion or lysosomal degradation. This distinguishes it mechanistically from lysosomotropic agents like chloroquine (CQ) or hydroxychloroquine (HCQ) that alkalinize lysosomes and block autophagic degradation. In cancer biology research, this specificity allows investigators to isolate the functional contribution of autophagy initiation to cytoprotective mechanisms [2] [3].
Therapeutic rationale for ULK1 inhibition in cancer:
SR-17398 demonstrates particular utility in studying context-dependent autophagy where selective initiation blockade is required. Research applications include investigating autophagy-dependent drug resistance mechanisms and exploring synthetic lethal approaches in autophagy-dependent malignancies. While its potency is superseded by later-generation inhibitors like SR-20295 (IC₅₀ = 45 nM) and MR-2088 (pEC₅₀ = 8.3), SR-17398 remains a structurally informative member of the indazole-derived ULK1 inhibitor class [2] [7].
Table 3: Comparative Profile of Selected ULK1/2 Inhibitors
Compound | Chemical Class | ULK1 IC₅₀ | ULK2 IC₅₀ | Key Features |
---|---|---|---|---|
SR-17398 | Indazole derivative | 22.4 µM | Not reported | Mixture of four stereoisomers |
SBI-0206965 | Pyrimidine derivative | 108 nM | 711 nM | Suppresses VPS34 phosphorylation |
MRT68921 | Pyrimidine derivative | 2.9 nM | 1.1 nM | Also targets TBK1 |
SR-20295 | Optimized indazole | 45 nM | Not reported | Improved microsome stability (t½=225 min) |
MR-2088 | Trifluoromethyl pyridine | pEC₅₀=8.3 | pEC₅₀=8.7 | Selective autophagy inhibition |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2